The compound is classified as a cyclic peptide and is derived from modifications of linear peptide sequences that target neurokinin receptors. Its structure incorporates a lactam bridge, enhancing its stability and receptor affinity. Specifically, it acts as an antagonist to the NK-2 receptor subtype, which is involved in mediating smooth muscle contraction and other physiological responses related to inflammation and pain .
The synthesis of cyclo(gln-trp-phe-gly(anc-2)-leu-met) typically involves several key steps:
The molecular structure of cyclo(gln-trp-phe-gly(anc-2)-leu-met) can be represented by its InChI key (UXGOMHKZXISRJP-JSEVQACXSA-N) and SMILES notation, which detail its atomic connectivity and stereochemistry. The compound has a molecular weight of approximately 789 g/mol.
The conformational analysis indicates that cyclo(gln-trp-phe-gly(anc-2)-leu-met) exhibits specific turns and spatial arrangements that facilitate interaction with neurokinin receptors .
Cyclo(gln-trp-phe-gly(anc-2)-leu-met) participates in various chemical reactions primarily related to receptor binding and antagonism:
The mechanism of action for cyclo(gln-trp-phe-gly(anc-2)-leu-met) primarily involves antagonism at NK-2 receptors:
Cyclo(gln-trp-phe-gly(anc-2)-leu-met) exhibits several notable physical and chemical properties:
The applications of cyclo(gln-trp-phe-gly(anc-2)-leu-met) are primarily centered around its pharmacological properties:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2